molecular formula C23H25N3O3 B2815530 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-23-0

4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

货号: B2815530
CAS 编号: 941980-23-0
分子量: 391.471
InChI 键: IEWVZBYXEWWQNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule with significant potential in pharmacological applications. It is primarily recognized for its activity as a RORc (Retinoic Acid Receptor-related Orphan Receptor gamma) inverse agonist and as an inhibitor of cyclin-dependent kinase 2 (CDK2) . This article explores the biological activity of this compound through various studies and experimental findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, with a molecular weight of approximately 377.4 g/mol . The unique bicyclic structure includes a pyrrolo[3,4-d]pyrimidine moiety with a benzyloxy group and a butyl substituent at the 6-position. This configuration suggests diverse chemical reactivity and potential biological activity due to multiple functional groups.

The biological activity of This compound has been primarily studied in the context of its interaction with RORc and CDK2:

  • RORc Inhibition : The compound acts as an inverse agonist for RORc, which is crucial in regulating immune responses and metabolic processes. The binding affinity was assessed using AlphaScreen assays , revealing significant interaction at the molecular level.
  • CDK2 Inhibition : The compound has shown promise as a CDK2 inhibitor, impacting cell cycle regulation. Molecular docking studies indicate that it fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the interaction. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

Biological Activity Data

Research indicates that compounds similar to This compound exhibit significant biological activities. Below is a summary of findings from various studies:

Study/SourceBiological ActivityMethodologyKey Findings
CDK2 InhibitionMolecular DockingDemonstrated binding affinity to CDK2; potential for inducing apoptosis in cancer cells.
RORc Inverse AgonismAlphaScreen AssayConfirmed interaction with RORc; implications for immune modulation.
CytotoxicityCell Viability AssaysRelated compounds showed cytotoxic effects against various cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that related compounds exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the inhibition of CDK2 activity.
  • RORc Modulation : Research exploring RORc modulation indicated that inverse agonists could downregulate pro-inflammatory cytokines in autoimmune models, suggesting therapeutic applications in inflammatory diseases.

Synthesis and Derivatives

The synthesis of This compound can be achieved through various methods that allow for structural modifications to enhance biological properties. Notable derivatives include:

Compound NameStructure FeaturesBiological Activity
6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneSimilar core structure with benzyl substitutionPotential CDK2 inhibitor
6-butyl-3-methyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneDifferent alkyl group; lacks benzyloxyModerate cytotoxicity

属性

IUPAC Name

6-butyl-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-3-13-26-14-19-20(22(26)27)21(25-23(28)24-19)17-9-11-18(12-10-17)29-15-16-7-5-4-6-8-16/h4-12,21H,2-3,13-15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWVZBYXEWWQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。